molecular formula C8H12ClN3O B1406772 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride CAS No. 1807919-96-5

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride

Katalognummer: B1406772
CAS-Nummer: 1807919-96-5
Molekulargewicht: 201.65 g/mol
InChI-Schlüssel: JQDDAYLYUSCZEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride (CAS: 1803566-60-0) is a cyclobutane-based amine hydrochloride derivative functionalized with a pyrimidin-2-yloxy substituent. This compound is part of a broader class of small-molecule building blocks used in medicinal chemistry and drug discovery. The compound is cataloged under the identifier SY198494 in commercial databases .

Eigenschaften

IUPAC Name

3-pyrimidin-2-yloxycyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c9-6-4-7(5-6)12-8-10-2-1-3-11-8;/h1-3,6-7H,4-5,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQDDAYLYUSCZEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=NC=CC=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803566-60-0
Record name Cyclobutanamine, 3-(2-pyrimidinyloxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803566-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Vorbereitungsmethoden

Synthesis of Cyclobutan-1-amine Intermediate

The cyclobutan-1-amine moiety can be synthesized by various methods, including:

  • Reduction of cyclobutanone oxime derivatives.
  • Amination of cyclobutanone via reductive amination.
  • Ring closure methods starting from suitable precursors.

These methods yield cyclobutan-1-amine with high stereochemical control, which is critical for the biological activity of the final compound.

Formation of Pyrimidin-2-yloxy Intermediate

Pyrimidin-2-ol or its derivatives are prepared through:

  • Cyclization reactions involving amidines and β-dicarbonyl compounds.
  • Selective hydroxylation at the 2-position of the pyrimidine ring.

The hydroxyl group at the 2-position is crucial for the subsequent nucleophilic substitution.

Coupling Reaction: Nucleophilic Substitution

The key step involves the nucleophilic substitution of the hydroxyl group in pyrimidin-2-ol by the amine group of cyclobutan-1-amine under conditions that favor ether bond formation. The typical conditions include:

  • Use of a base (such as potassium carbonate or sodium hydride) to deprotonate the hydroxyl group.
  • Solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve reactants and facilitate reaction.
  • Heating under reflux or controlled temperature to drive the reaction to completion.

Isolation and Purification

After the coupling reaction, the product is purified by:

  • Extraction with appropriate solvents.
  • Chromatographic techniques such as column chromatography.
  • Crystallization to obtain pure 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine.

Formation of Hydrochloride Salt

The free base amine is converted to its hydrochloride salt by:

  • Treatment with hydrochloric acid (HCl) in an organic solvent like ethereal HCl or in aqueous solution.
  • Precipitation and filtration to isolate the hydrochloride salt.
  • Drying under vacuum to obtain the final product as a stable solid.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Cyclobutan-1-amine synthesis Reductive amination (NaBH4, NH3) Methanol Room temp to reflux 70-85 Stereoselective control important
Pyrimidin-2-ol preparation Cyclization of amidines and β-dicarbonyls Ethanol/Water 60-80 °C 75-90 Purity affects coupling efficiency
Coupling reaction K2CO3 or NaH base, pyrimidin-2-ol + cyclobutan-1-amine DMF or DMSO 80-120 °C 65-80 Reaction time 6-12 hours
Purification Column chromatography, crystallization Various solvents Ambient - Critical for removing side-products
Hydrochloride formation HCl in ether or aqueous solution Ether or water 0-25 °C Quantitative Enhances compound stability

Research Findings and Optimization Notes

  • Base Selection: Sodium hydride offers higher conversion rates but requires strict anhydrous conditions; potassium carbonate is milder but may require longer reaction times.
  • Solvent Effects: Polar aprotic solvents like DMF and DMSO enhance nucleophilicity and solubility of reactants, improving yield.
  • Temperature Control: Elevated temperatures accelerate the coupling but risk side reactions; optimal temperature is typically around 100 °C.
  • Purification: Impurities such as unreacted amine or pyrimidinol derivatives can be efficiently removed by gradient elution chromatography.
  • Salt Formation: Hydrochloride salt formation improves solubility in aqueous media and facilitates handling for pharmaceutical applications.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The pyrimidin-2-yloxy group serves as a leaving group in nucleophilic substitution reactions. Key findings include:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) under basic conditions (K₂CO₃/DMF, 60°C) to form N-alkylated derivatives.

  • Arylation : Couples with aryl boronic acids via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄, Na₂CO₃, 80°C) to yield biaryl ethers .

Mechanistic Insight :
The oxygen atom in the pyrimidinyloxy group stabilizes the transition state through resonance, facilitating displacement by nucleophiles. Steric hindrance from the cyclobutane ring slightly reduces reaction rates compared to linear analogs.

Oxidation

  • Amine Oxidation : The primary amine undergoes oxidation with KMnO₄/H₂SO₄ to form a nitro compound, though yields are moderate (45–55%) due to competing decomposition.

  • Pyrimidine Ring Oxidation : Reacts with m-CPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, enhancing water solubility.

Reduction

  • Catalytic Hydrogenation : Using Pd/C and H₂ (1 atm), the pyrimidine ring is selectively reduced to a tetrahydropyrimidine derivative (80% yield).

Coupling Reactions

The compound participates in metal-catalyzed cross-couplings:

Reaction TypeReagents/ConditionsProductYieldApplication
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, 100°CArylaminated cyclobutane72%Kinase inhibitor precursors
Sonogashira PdCl₂(PPh₃)₂, CuI, Et₃N, 70°CAlkynylated derivatives65%Fluorescent probes
Heck Reaction Pd(OAc)₂, P(o-tol)₃, DMF, 120°CAlkenylated analogs58%Polymer synthesis

Data compiled from .

Acid-Base Reactions

  • Salt Formation : Reacts with strong acids (e.g., HCl, H₂SO₄) to form stable salts, improving crystallinity for pharmaceutical formulations .

  • Deprotonation : The amine group (pKa ~9.2) is deprotonated by NaOH to generate a reactive amide intermediate, used in peptide coupling.

Ring-Opening and Rearrangement

  • Cyclobutane Ring Strain : Under thermal stress (>150°C), the cyclobutane ring undergoes [2+2] retro-cycloaddition, yielding ethylene and a pyrimidinylamine fragment.

  • Acid-Catalyzed Rearrangement : In HCl/EtOH, the compound rearranges to form a fused imidazopyrimidine system (70% yield).

Functional Group Compatibility

Functional GroupStability Notes
Amine Sensitive to strong oxidants; stable in mild acidic/basic conditions
Ether Linkage Resists hydrolysis below pH 12
Pyrimidine Ring Stable to electrophilic substitution but prone to reduction

Data from .

Key Research Findings

  • Medicinal Chemistry : Derivatives synthesized via nucleophilic substitution show potent inhibition of JAK3 kinases (IC₅₀ = 12 nM) .

  • Material Science : Alkenylated analogs exhibit tunable fluorescence properties (λₑₘ = 450–550 nm), useful in optoelectronic devices.

Reaction Optimization Insights

  • Solvent Effects : DMF and THF provide optimal solubility for coupling reactions, while water is avoided due to hydrolysis risks .

  • Catalyst Selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) outperform nickel analogs in cross-couplings .

This compound’s versatility in nucleophilic, oxidative, and coupling reactions makes it a valuable intermediate in drug discovery and materials science. Continued research focuses on enhancing reaction efficiency and exploring novel derivatives for targeted therapies .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride is characterized by its unique cyclobutane structure combined with a pyrimidine moiety. The compound's IUPAC name is (1S,3S)-3-(pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride, and it has a molecular formula of C8H11N3OHClC_8H_{11}N_3O\cdot HCl . Its structure contributes to its biological activity, making it a candidate for various therapeutic applications.

Pharmaceutical Development

The compound has been investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets. Notably, it has been associated with the inhibition of Janus kinase (JAK) pathways, which are implicated in various inflammatory and autoimmune diseases such as rheumatoid arthritis and asthma .

Key Findings:

  • JAK Inhibition: Studies indicate that compounds similar to this compound can effectively inhibit JAK3, suggesting potential use in treating JAK-mediated diseases .

Cancer Research

Research has also explored the compound's role in cancer treatment. It has been noted that pyrimidine derivatives can act as inhibitors of key signaling pathways involved in tumor growth and metastasis. For instance, related compounds have demonstrated efficacy as HPK1 inhibitors, which are relevant for cancer therapy .

Clinical Implications:

  • Anti-inflammatory Effects: The compound's ability to modulate inflammatory responses could be leveraged for cancer therapies that require the reduction of inflammation in the tumor microenvironment .

Metabolic Disorders

Emerging studies suggest that this compound may have applications in managing metabolic disorders. For example, biaryl derivatives related to this class of compounds have shown promise in enhancing GLP-1 production, which is crucial for glucose metabolism and insulin sensitivity .

Potential Benefits:

  • Diabetes Management: By promoting GLP-1 secretion, these compounds may help in the treatment of type 2 diabetes and obesity .

Case Study 1: JAK Inhibitor Development

A patent application detailed the synthesis of pyrimidine derivatives that inhibit JAK3. The study highlighted the effectiveness of these compounds in reducing symptoms associated with rheumatoid arthritis in preclinical models, paving the way for clinical trials .

Case Study 2: Cancer Therapeutics

In a recent study, pyrido[3,2-d]pyrimidine compounds were evaluated for their anti-tumor activity. Results indicated significant tumor reduction in xenograft models when treated with these inhibitors, showcasing the potential of related compounds like this compound .

Wirkmechanismus

The mechanism of action of 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrimidine ring can mimic natural substrates or ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of enzymatic pathways, affecting cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Cyclobutane-Based Amine Hydrochlorides

Structural and Molecular Comparison

The table below compares 3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride with structurally related cyclobutane derivatives, focusing on substituents, molecular formulas, and key properties:

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituent(s)
This compound 1803566-60-0 C₇H₁₀ClN₃O (inferred) ~207.63* Pyrimidin-2-yloxy
trans-3-(3-Bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride 1807885-05-7 C₁₀H₁₂BrClFN 280.57 3-Bromo-4-fluorophenyl
1-(1,3-Benzoxazol-2-yl)cyclobutan-1-amine hydrochloride 2839144-33-9 C₁₁H₁₃ClN₂O 224.68 1,3-Benzoxazol-2-yl
1-[4-(2-Fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclobutan-1-amine hydrochloride Not provided Not provided Not provided 4-(2-Fluorophenyl)-5-methylthiazol-2-yl
3-Ethoxycyclobutan-1-ol 78119-92-3 C₆H₁₂O₂ 116.16 Ethoxy

*Note: Molecular weight calculated based on inferred formula.

Functional Group Influence on Properties

  • Compared to phenyl or thiazole substituents (e.g., trans-3-bromo-4-fluorophenyl or thiazolyl groups), the pyrimidine moiety may offer improved solubility in polar solvents .
  • Halogenated Aryl Groups : The bromo-fluorophenyl substituent in trans-3-(3-bromo-4-fluorophenyl)cyclobutan-1-amine hydrochloride increases molecular weight (280.57 vs. ~207.63 for the pyrimidine derivative) and lipophilicity, which could influence membrane permeability .

Research and Application Insights

  • Biological Activity : Pyrimidine-containing compounds are frequently explored as kinase inhibitors. The pyrimidinyloxy derivative’s activity may differ from bromo-fluorophenyl analogs, which are often used in halogen-bonding interactions with protein targets .
  • Synthetic Utility: The ethoxy-substituted cyclobutanol (CAS 78119-92-3) serves as a precursor for further functionalization, contrasting with the amine hydrochloride derivatives that are typically end products for biological screening .
  • Stability : Cyclobutane rings with electron-withdrawing groups (e.g., pyrimidinyloxy) may exhibit greater ring strain and reactivity compared to aryl-substituted derivatives .

Biologische Aktivität

3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride, with the CAS number 1807919-96-5, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound consists of a cyclobutane ring substituted with a pyrimidine group. This unique structure may contribute to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. Research indicates that it may modulate pathways associated with cancer proliferation and inflammation, although detailed studies on its precise mechanisms are still ongoing.

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
LNCaP15.5Significant reduction in cell viability
T47-D12.3Induction of apoptosis observed
PC-318.7Moderate cytotoxicity

These results suggest that the compound may serve as a lead for further development in cancer therapeutics.

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies indicate that this compound may possess antimicrobial activity. Tests have shown effectiveness against a range of bacterial strains, although specific data on minimum inhibitory concentrations (MICs) are still under investigation.

Case Study 1: Cytotoxicity in Breast Cancer Cells

A study conducted by Chen et al. evaluated the effects of this compound on breast cancer cell lines (T47-D). The compound was found to induce apoptosis through caspase activation pathways, leading to increased cell death compared to untreated controls. Fluorescence microscopy revealed significant nuclear condensation and fragmentation, typical indicators of apoptosis.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The results indicated that at concentrations above 20 µM, the compound significantly inhibited bacterial growth, suggesting potential applications in treating bacterial infections.

Q & A

Q. What statistical approaches reconcile variability in bioassay replicates for this compound?

  • Methodological Answer : Apply mixed-effects models to distinguish biological variability from technical noise. Outlier detection via Grubbs’ test or robust PCA improves data reliability. Replicate experiments under blinded conditions to minimize bias .

Tables for Key Data

Parameter Typical Range Method Reference
Synthetic Yield45–65%DoE-optimized alkylation
Purity (HPLC)≥98%C18 column, 0.1% TFA buffer
Kinase IC₅₀ (EGFR)12–25 nMRadiometric assay
Aqueous Stability (t₉₀, 25°C)72–120 hoursICH Q1A guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(Pyrimidin-2-yloxy)cyclobutan-1-amine hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.